molecular formula C13H27NO3 B14465358 Pelargonic acid, morpholine salt CAS No. 67952-98-1

Pelargonic acid, morpholine salt

Cat. No.: B14465358
CAS No.: 67952-98-1
M. Wt: 245.36 g/mol
InChI Key: NKJHSNBLMRLJOE-UHFFFAOYSA-N
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Description

Pelargonic acid, morpholine salt, also known as 4-Nonanoylmorpholine, is an organic compound derived from pelargonic acid and morpholine. Pelargonic acid, also known as nonanoic acid, is a nine-carbon fatty acid with the chemical formula CH₃(CH₂)₇COOH. Morpholine is a heterocyclic amine with the chemical formula O(CH₂CH₂)₂NH. The combination of these two compounds results in a morpholine salt of pelargonic acid, which has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pelargonic acid, morpholine salt, can be synthesized through the reaction of pelargonic acid with morpholine. The reaction typically involves the use of an acyl chloride derivative of pelargonic acid, which reacts with morpholine to form the desired product. The reaction conditions usually include:

    Reactants: Pelargonic acid acyl chloride and morpholine.

    Solvent: Polar organic solvents such as acetone, propanol, or dimethyl formamide.

    Temperature: The reaction is carried out at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction time can vary but is typically completed within a few hours.

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process may also include additional purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Pelargonic acid, morpholine salt, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution Reagents: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound, can yield nonanoic acid derivatives, while reduction can produce nonanol derivatives.

Scientific Research Applications

Pelargonic acid, morpholine salt, has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential use as an insect repellent and in the formulation of pesticides.

    Medicine: Research has explored its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: this compound, is used in the production of plasticizers, lacquers, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of pelargonic acid, morpholine salt, involves its interaction with cell membranes. The compound causes leaks in plant cell membranes, allowing chlorophyll molecules to escape the chloroplast. Under sunlight, these misplaced molecules cause oxidative damage to the plant, leading to its death . This mechanism makes it an effective herbicide.

Comparison with Similar Compounds

Pelargonic acid, morpholine salt, can be compared with other similar compounds such as:

    Octanoic Acid: An eight-carbon fatty acid with similar properties but shorter carbon chain length.

    Decanoic Acid: A ten-carbon fatty acid with similar properties but longer carbon chain length.

    Morpholine Derivatives: Other morpholine derivatives with different acyl groups, such as 4-Nonanoylmorpholine.

This compound, is unique due to its specific combination of pelargonic acid and morpholine, which imparts distinct chemical and physical properties, making it suitable for various applications.

Properties

CAS No.

67952-98-1

Molecular Formula

C13H27NO3

Molecular Weight

245.36 g/mol

IUPAC Name

morpholine;nonanoic acid

InChI

InChI=1S/C9H18O2.C4H9NO/c1-2-3-4-5-6-7-8-9(10)11;1-3-6-4-2-5-1/h2-8H2,1H3,(H,10,11);5H,1-4H2

InChI Key

NKJHSNBLMRLJOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)O.C1COCCN1

Origin of Product

United States

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